molecular formula C10H20N2O2 B8349073 4-Amino-1-carbethoxy-3-ethylpiperidine

4-Amino-1-carbethoxy-3-ethylpiperidine

Cat. No. B8349073
M. Wt: 200.28 g/mol
InChI Key: JYLLDHXJGYVTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-carbethoxy-3-ethylpiperidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-carbethoxy-3-ethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-carbethoxy-3-ethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-amino-3-ethylpiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-3-8-7-12(6-5-9(8)11)10(13)14-4-2/h8-9H,3-7,11H2,1-2H3

InChI Key

JYLLDHXJGYVTOA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (33 g) was added to the stirred solution of 1-carbethoxy-3-ethyl-4-piperidinone (8.2 g, 41 mmol) in methanol (125 ml) and stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (2.5 g, 39 mmol) was added to it. Cooling was removed after 10 min. and resulting mixture was stirred for 6 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to furnish crude 4-amino-1-carbethoxy-3-ethylpiperidine, which was used as such in the next step. 4-Amino-1-carbethoxy-3-ethylpiperidine was suspended in 5 M NaOH solution (36 ml), stirred at 120° C. for 120 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-amino-3-ethylpiperidine. Yield 3.1 g (59.6%), C7H16N2, m/z 129 (M+1).
Quantity
33 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3-ethyl-4-piperidinone
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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